molecular formula C16H20BrNO4 B13500504 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate

2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate

Cat. No.: B13500504
M. Wt: 370.24 g/mol
InChI Key: AUVPVHBZXCGVRS-ZDUSSCGKSA-N
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Description

2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and an organoboron compound . Oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and compounds with tert-butyl and methyl groups. Examples include:

  • 1,2,3,4-tetrahydroisoquinoline
  • 2-tert-butyl 3-methyl 1,2,3,4-tetrahydroisoquinoline

Uniqueness

The uniqueness of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m0/s1

InChI Key

AUVPVHBZXCGVRS-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)C=CC(=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br

Origin of Product

United States

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